An In-Depth Technical Guide to Igepal CA-630: Properties, Characterization, and Applications
An In-Depth Technical Guide to Igepal CA-630: Properties, Characterization, and Applications
This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals on the physical and chemical properties of Igepal CA-630. It moves beyond a simple data sheet to provide foundational knowledge, practical application insights, and robust experimental protocols, ensuring both scientific integrity and field-proven utility.
Introduction: Understanding a Laboratory Workhorse
Igepal CA-630 is a non-ionic, non-denaturing detergent that is indispensable in modern life science research.[1] It belongs to the family of octylphenol ethoxylates, which are amphiphilic molecules possessing both a water-loving (hydrophilic) and a water-fearing (hydrophobic) component.[2] This dual nature is the key to its function as a surfactant, allowing it to manipulate interfaces between aqueous and non-polar environments.
Historically, Igepal CA-630 gained prominence as a direct, chemically indistinguishable substitute for Nonidet P-40 (NP-40), a trademarked detergent that is no longer commercially produced.[1][3][4] This legacy makes it a critical component for reproducing established protocols in cell lysis, protein extraction, and various assays without altering experimental conditions.[1] Its gentle, non-denaturing action ensures that the native structure and function of proteins are preserved during solubilization, a crucial factor in biochemical and drug discovery applications.[5]
Molecular Identity and Structure
The precise chemical identity of a reagent is paramount for experimental reproducibility. Igepal CA-630 is defined by its specific molecular structure, which dictates its function.
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Chemical Name: Octylphenoxy poly(ethyleneoxy)ethanol, branched[6]
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Synonyms: Polyethylene glycol octylphenol ether, Octylphenyl-polyethylene glycol[2]
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CAS Number: 9002-93-1[7]
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Molecular Formula: (C₂H₄O)nC₁₄H₂₂O, where 'n' represents the number of ethylene oxide units, typically averaging 9 to 10.[6]
The structure consists of a bulky, branched octylphenol group that serves as the hydrophobic "tail," and a flexible chain of polyethylene glycol (PEG) that forms the hydrophilic "head."
Caption: Molecular structure of Igepal CA-630.
Core Physicochemical Properties
The utility of Igepal CA-630 is defined by a specific set of physical and chemical characteristics. These properties are summarized below, providing a quantitative basis for its application.
| Property | Value | Source(s) |
| Appearance | Clear to pale yellow, viscous liquid at 25°C. May become turbid upon storage. | [3] |
| Molecular Weight | ~603 g/mol | [6] |
| Density | 1.060 g/cm³ at 25°C | [3][8] |
| Viscosity | ~250-350 cP at 25°C | [8] |
| Critical Micelle Concentration (CMC) | 0.08 mM (in water, 20-25°C) | [3][7] |
| Hydrophilic-Lipophilic Balance (HLB) | 13.0 - 13.4 | [3][9] |
| Cloud Point (1% aq. solution) | 63 - 68°C | [3][10] |
| Solubility | Soluble in water at 20°C | [7] |
| Refractive Index (n20/D) | ~1.492 | |
| pH (1% aq. solution) | 5.0 - 8.0 | [10] |
| Flash Point | 251 °C (483.8 °F) - closed cup | [7] |
The Critical Micelle Concentration (CMC)
The CMC is a foundational property of any surfactant. Below the CMC, Igepal CA-630 molecules exist as individual monomers in solution. As the concentration increases to 0.08 mM, the monomers spontaneously self-assemble into spherical structures called micelles .[7] In these micelles, the hydrophobic octylphenol tails are sequestered in the core, away from the water, while the hydrophilic PEG heads form the outer shell, interacting with the aqueous environment. This phenomenon is the basis for its detergent and solubilizing capabilities. Any additional surfactant added to the solution above the CMC will preferentially form more micelles rather than increasing the monomer concentration.
Caption: Experimental workflow for CMC determination.
Safety, Handling, and Environmental Considerations
As a Senior Application Scientist, it is my responsibility to emphasize that proficiency in the lab includes rigorous safety adherence.
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Handling and Personal Protective Equipment (PPE): Igepal CA-630 is a severe eye irritant and can cause serious eye damage. [11]It may also cause skin irritation. Always wear appropriate PPE, including safety goggles or a face shield, nitrile gloves, and a lab coat. [7]* Storage and Stability: Store the neat solution at room temperature. [8]It is stable for at least one year from the date of shipment if stored correctly. Over time or at low temperatures, the solution may become turbid or develop sediment. This is reversible by gently warming the container to 40°C. [3]A 10% aqueous stock solution is reportedly stable for several weeks. [1]* Environmental Impact: Igepal CA-630 is an alkylphenol ethoxylate. This class of compounds is under scrutiny for its environmental persistence and potential as an endocrine disruptor. [12]It is classified as very toxic to aquatic life with long-lasting effects. [11][13]Dispose of waste in accordance with local, state, and federal regulations. Do not pour down the drain. [11]
Conclusion
Igepal CA-630 is a foundational tool in biological research, valued for its mild, non-denaturing properties and its functional equivalence to the discontinued NP-40. A thorough understanding of its physicochemical properties—particularly its CMC and HLB—is not merely academic; it is the basis for rational experimental design. By understanding the causality behind its function, from disrupting lipid bilayers to preserving protein complexes, researchers can optimize existing protocols and troubleshoot unexpected results. Adherence to proper safety and disposal protocols ensures that this powerful reagent can be used responsibly and effectively.
References
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Thermo Scientific™ IGEPAL® CA-630 | LabMart Limited. (n.d.). Retrieved January 12, 2026, from [Link]
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IGEPAL CA-630. (n.d.). In Wikipedia. Retrieved January 12, 2026, from [Link]
- Fang, Y., & Cheng, F. (n.d.). A Novel Approach to Determine Critical Micelle Concentration of Surfactant Based on the First Derivative Treatment of Fluorescence Characteristics of Pyrene. Southern Yangtze University.
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Umbreit, J. N., & Strominger, J. L. (1973). Relation of Detergent HLB Number to Solubilization and Stabilization of D-Alanine Carboxypeptidase from Bacillus subtilis Membranes. Proceedings of the National Academy of Sciences of the United States of America, 70(7), 2997–3001. [Link]
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IGEPAL CA-630 SDS. (n.d.). SDS Manager. Retrieved January 12, 2026, from [Link]
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High-Efficiency Membrane Protein Production in Detergent. (n.d.). Beta LifeScience. Retrieved January 12, 2026, from [Link]
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Sigma I8896-50ML IGEPAL® CA-630 for Molecular Biology (50mL Bottle). (n.d.). Capitol Scientific. Retrieved January 12, 2026, from [Link]
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He, W., et al. (2021). Qualitative HLB guidelines for streamlined detergent optimization. ResearchGate. [Link]
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Detergents Applications in Membrane Proteins Research. (n.d.). CUSABIO. Retrieved January 12, 2026, from [Link]
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He, W., et al. (2022). Qualitative HLB guidelines for detergent optimization in protein purification. ResearchGate. [Link]
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OCTYL PHENOL ETHOXYLATE. (n.d.). Ataman Kimya. Retrieved January 12, 2026, from [Link]
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Octylphenol Ethoxylate. (n.d.). Venus Ethoxyethers. Retrieved January 12, 2026, from [Link]
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Kümmerer, K., et al. (2018). Advanced oxidation of the commercial nonionic surfactant octylphenol polyethoxylate Triton™ X-45 by the persulfate/UV-C process. Environmental Science and Pollution Research, 25(28), 28069–28080. [Link]
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Lu, S., et al. (2019). Determination of nonylphenol ethoxylates in household detergents by high-performance liquid chromatography. Journal of Chromatography A, 1603, 460-466. [Link]
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Xie, Y. H., et al. (2014). Determination of nonylphenol polyethoxylates in water samples of microbial degradation by second derivative ultraviolet spectrum. Journal of Chemical and Pharmaceutical Research, 6(6), 110-115. [Link]
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